N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound with the molecular formula C26H23NO3 This compound is characterized by the presence of a chromen-4-one core structure, which is substituted with a tert-butylphenyl group and a benzamide moiety
Mechanism of Action
Target of Action
The primary target of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is the mitochondrial complex II . This complex, also known as succinate dehydrogenase, plays a crucial role in the electron transport chain and the citric acid cycle, both of which are vital for energy production in cells .
Mode of Action
The compound binds to mitochondrial complex II, inhibiting its function .
Biochemical Pathways
By inhibiting mitochondrial complex II, the compound disrupts the electron transport chain and the citric acid cycle . These disruptions can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source .
Result of Action
The inhibition of mitochondrial complex II can lead to a decrease in cellular energy production . This can have various effects at the molecular and cellular levels, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the chromen-4-one core is reacted with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction. This can be achieved by reacting the intermediate product with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-4-one core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, resulting in the formation of hydroxy derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antioxidant, and anticancer activities.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylphenyl)-2-(4-imidazolyl)phenoxyacetamide
- 4-tert-butyl-N-(2-ethoxyphenyl)benzamide
- 4-tert-butyl-N-(2-methoxyphenyl)benzamide
Uniqueness
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to its combination of a chromen-4-one core, a tert-butylphenyl group, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-26(2,3)19-11-9-17(10-12-19)24-16-22(28)21-15-20(13-14-23(21)30-24)27-25(29)18-7-5-4-6-8-18/h4-16H,1-3H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOZGVAARRVLFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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